7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
Molecular Formula |
C24H16ClFN4O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
7-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c1-13-2-4-14(5-3-13)12-30-23(31)17-8-6-16(11-20(17)27-24(30)32)22-28-21(29-33-22)15-7-9-19(26)18(25)10-15/h2-11H,12H2,1H3,(H,27,32) |
InChI Key |
NYYAONCICHLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)F)Cl)NC2=O |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a quinazoline core substituted with an oxadiazole moiety and a 4-methylbenzyl group. The presence of halogen atoms (chlorine and fluorine) is significant as they can influence the compound's biological activity.
Molecular Formula
- Molecular Formula : C₁₅H₁₃ClFN₃O₂
- Molecular Weight : 304.71 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 3.41 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit bacterial growth through interference with vital cellular processes .
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar quinazoline derivatives. For instance, compounds targeting BRD4 and PARP1 have demonstrated significant antitumor effects in breast cancer models. The mechanism involves inducing apoptosis and cell cycle arrest, suggesting that the compound may also possess similar antitumor capabilities .
The biological mechanisms attributed to quinazoline derivatives generally involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in tumor progression.
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases (e.g., G1 phase) to prevent cancer cell proliferation.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study evaluated various quinazoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like Ciprofloxacin .
Study 2: Antitumor Potential
In a pharmacokinetic evaluation involving xenograft models, a related quinazoline derivative demonstrated significant antitumor activity without apparent toxicity. This suggests that structural modifications in similar compounds could enhance therapeutic efficacy while minimizing adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
